8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline
Overview
Description
8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties and could be a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the oxadiazole ring: This step may involve the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the morpholine group: This can be done through nucleophilic substitution reactions where the quinoline derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline may undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form quinoline N-oxides.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Amines.
Substitution products: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline would depend on its specific biological target. Generally, quinoline derivatives may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalating into DNA/RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine.
Oxadiazole derivatives: Such as furazolidone and nitrofurazone.
Uniqueness
8-Methyl-2-(morpholin-4-YL)-3-(5-phenyl-1,2,4-oxadiazol-3-YL)quinoline is unique due to its combination of a quinoline core with an oxadiazole ring and a morpholine group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-[8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-6-5-9-17-14-18(21(23-19(15)17)26-10-12-27-13-11-26)20-24-22(28-25-20)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQZTBDZZSMHFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C4=NOC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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